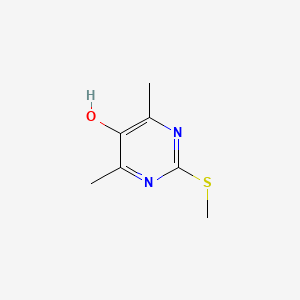
4-Methyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features a pyrazolone core with a methyl group at the 4-position and a pyridinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-pentanoic acid with hydrazine hydrate to form the pyrazolone ring. The pyridinyl group can be introduced through a subsequent reaction with 4-bromopyridine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxides of the pyrazolone and pyridinyl rings.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one: Similar structure but with a phenyl group instead of a pyridinyl group.
4-Methyl-5-(2-pyridinyl)-1H-pyrazol-3(2H)-one: Similar structure but with the pyridinyl group at a different position.
4-Methyl-5-(3-pyridinyl)-1H-pyrazol-3(2H)-one: Similar structure but with the pyridinyl group at a different position.
Uniqueness
4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its analogs, making it a compound of interest for further research and development.
Properties
CAS No. |
90280-21-0 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-methyl-5-pyridin-4-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H9N3O/c1-6-8(11-12-9(6)13)7-2-4-10-5-3-7/h2-5H,1H3,(H2,11,12,13) |
InChI Key |
OELLESCNGSHUTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NNC1=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


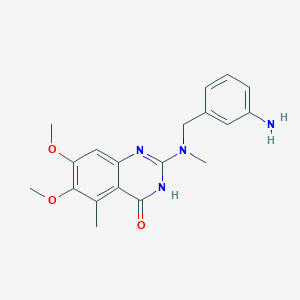


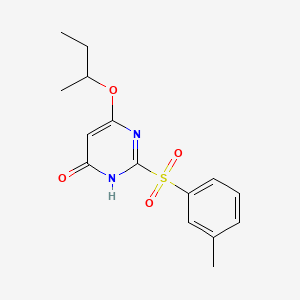
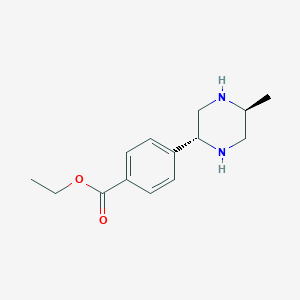

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide](/img/structure/B12926122.png)
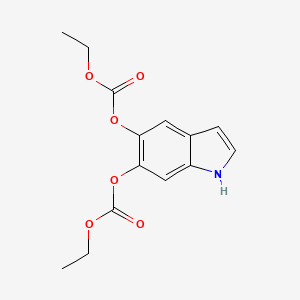
![4-({[5-(Pyridin-4-yl)pyrazin-2-yl]amino}methyl)benzene-1-sulfonamide](/img/structure/B12926137.png)
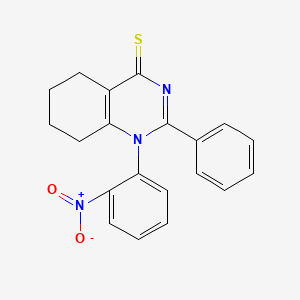
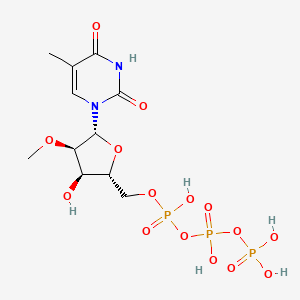

![[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12926159.png)
